Cas no 887887-64-1 (N-(4-ethoxyphenyl)-3-(2-ethylbutanamido)-1-benzofuran-2-carboxamide)
N-(4-ethoxyphenyl)-3-(2-ethylbutanamido)-1-benzofuran-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(4-ethoxyphenyl)-3-(2-ethylbutanamido)-1-benzofuran-2-carboxamide
- N-(4-ethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide
- 2-Benzofurancarboxamide, N-(4-ethoxyphenyl)-3-[(2-ethyl-1-oxobutyl)amino]-
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- Inchi: 1S/C23H26N2O4/c1-4-15(5-2)22(26)25-20-18-9-7-8-10-19(18)29-21(20)23(27)24-16-11-13-17(14-12-16)28-6-3/h7-15H,4-6H2,1-3H3,(H,24,27)(H,25,26)
- InChI Key: KIQCJNODNUQFOO-UHFFFAOYSA-N
- SMILES: O1C2=CC=CC=C2C(NC(=O)C(CC)CC)=C1C(NC1=CC=C(OCC)C=C1)=O
Experimental Properties
- Density: 1.212±0.06 g/cm3(Predicted)
- Boiling Point: 532.8±45.0 °C(Predicted)
- pka: 11.59±0.70(Predicted)
N-(4-ethoxyphenyl)-3-(2-ethylbutanamido)-1-benzofuran-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0666-0884-2μmol |
N-(4-ethoxyphenyl)-3-(2-ethylbutanamido)-1-benzofuran-2-carboxamide |
887887-64-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0666-0884-5μmol |
N-(4-ethoxyphenyl)-3-(2-ethylbutanamido)-1-benzofuran-2-carboxamide |
887887-64-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0666-0884-10μmol |
N-(4-ethoxyphenyl)-3-(2-ethylbutanamido)-1-benzofuran-2-carboxamide |
887887-64-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0666-0884-20μmol |
N-(4-ethoxyphenyl)-3-(2-ethylbutanamido)-1-benzofuran-2-carboxamide |
887887-64-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0666-0884-1mg |
N-(4-ethoxyphenyl)-3-(2-ethylbutanamido)-1-benzofuran-2-carboxamide |
887887-64-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0666-0884-2mg |
N-(4-ethoxyphenyl)-3-(2-ethylbutanamido)-1-benzofuran-2-carboxamide |
887887-64-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0666-0884-3mg |
N-(4-ethoxyphenyl)-3-(2-ethylbutanamido)-1-benzofuran-2-carboxamide |
887887-64-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0666-0884-4mg |
N-(4-ethoxyphenyl)-3-(2-ethylbutanamido)-1-benzofuran-2-carboxamide |
887887-64-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0666-0884-5mg |
N-(4-ethoxyphenyl)-3-(2-ethylbutanamido)-1-benzofuran-2-carboxamide |
887887-64-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0666-0884-10mg |
N-(4-ethoxyphenyl)-3-(2-ethylbutanamido)-1-benzofuran-2-carboxamide |
887887-64-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-(4-ethoxyphenyl)-3-(2-ethylbutanamido)-1-benzofuran-2-carboxamide Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on N-(4-ethoxyphenyl)-3-(2-ethylbutanamido)-1-benzofuran-2-carboxamide
Professional Introduction to N-(4-ethoxyphenyl)-3-(2-ethylbutanamido)-1-benzofuran-2-carboxamide (CAS No. 887887-64-1)
N-(4-ethoxyphenyl)-3-(2-ethylbutanamido)-1-benzofuran-2-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 887887-64-1, represents a promising candidate for further research and development, particularly in the context of drug discovery and molecular biology applications.
The molecular structure of N-(4-ethoxyphenyl)-3-(2-ethylbutanamido)-1-benzofuran-2-carboxamide is characterized by a benzofuran core, which is a well-known scaffold in medicinal chemistry. The benzofuran moiety is flanked by an ethoxy group at the 4-position and an amide functional group at the 3-position, linked to a 2-ethylbutanamido side chain. This arrangement not only contributes to the compound's overall stability but also provides multiple sites for chemical modification and interaction with biological targets.
In recent years, there has been a growing interest in benzofuran derivatives due to their potential therapeutic applications. These compounds have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of the amide group in N-(4-ethoxyphenyl)-3-(2-ethylbutanamido)-1-benzofuran-2-carboxamide suggests that it may exhibit inhibitory activity against various enzymes and receptors, making it a valuable scaffold for drug design.
The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The introduction of the ethoxy group at the 4-position of the phenyl ring enhances the lipophilicity of the molecule, which can be crucial for its absorption and distribution within biological systems. Additionally, the 2-ethylbutanamido side chain contributes to the compound's solubility and bioavailability, factors that are critical for its potential use in pharmaceutical formulations.
Recent studies have highlighted the importance of molecular diversity in drug discovery programs. N-(4-ethoxyphenyl)-3-(2-ethylbutanamido)-1-benzofuran-2-carboxamide exemplifies this principle by combining several pharmacophoric elements into a single molecule. This structural complexity allows for multiple interactions with biological targets, potentially leading to enhanced efficacy and reduced side effects compared to simpler compounds.
The benzofuran core of N-(4-ethoxyphenyl)-3-(2-ethylbutanamido)-1-benzofuran-2-carboxamide has been shown to interact with various proteins and enzymes involved in disease pathways. For instance, studies have demonstrated that benzofuran derivatives can modulate the activity of kinases and transcription factors, which are key players in cancer progression. The amide group in this compound may also serve as a hinge-binding motif, allowing it to interact with specific pockets on target proteins.
In addition to its potential therapeutic applications, N-(4-ethoxyphenyl)-3-(2-ethylbutanamido)-1-benzofuran-2-carboxamide has been investigated for its role in chemical biology research. Its unique structure makes it a useful tool for studying enzyme mechanisms and developing new methodologies for drug discovery. The compound's ability to undergo selective modifications allows researchers to generate libraries of derivatives with tailored properties, facilitating high-throughput screening and lead optimization.
The future prospects of N-(4-ethoxyphenyl)-3-(2-ethylbutanamido)-1-benzofuran-2-carboxamide are promising, given its structural features and potential biological activities. Further research is needed to fully elucidate its mechanism of action and explore its therapeutic potential in preclinical models. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists will be essential in translating this compound from laboratory research to clinical applications.
In conclusion, N-(4-ethoxyphenyl)-3-(2-ethylbutanamido)-1-benzofuran-2-carboxamide (CAS No. 887887-64-1) is a structurally complex and functionally versatile compound with significant potential in pharmaceutical research. Its unique combination of pharmacophoric elements makes it an attractive candidate for further development, offering hope for new treatments across various therapeutic areas.
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